5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 4-benzylpiperidinyl group and a p-tolyl (4-methylphenyl) moiety.
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-17-7-9-20(10-8-17)21(22-23(29)28-24(30-22)25-16-26-28)27-13-11-19(12-14-27)15-18-5-3-2-4-6-18/h2-10,16,19,21,29H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHAABWUEQPUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Cyclization Approach
The foundational methodology derives from regioselective electrophilic cyclization of 3-[(2-alkenyl)sulfanyl]-4H-1,2,4-triazoles. For the target compound, optimized conditions employ:
Reaction Scheme
- Starting Material : 3-[(2-Propenyl)sulfanyl]-4H-1,2,4-triazole
- Electrophile : Iodine (I₂) in dichloroethane
- Conditions : 0°C → rt, 12 hr
- Yield : 78-85%
Mechanistic Insight
Iodine-induced cyclization proceeds via thiiranium ion intermediate, directing annellation to form the thiazolo[3,2-b]triazole system. Regioselectivity is controlled by alkenyl substituent electronics.
One-Pot Catalytic Method
Alternative synthesis utilizes dibenzoylacetylene and triazole derivatives under catalyst-free conditions:
Procedure
| Step | Component | Molar Ratio | Solvent | Time | Yield |
|---|---|---|---|---|---|
| 1 | Dibenzoylacetylene | 1.0 eq | EtOH | 2 hr | - |
| 2 | 4-Amino-3-mercaptotriazole | 1.2 eq | - | 24 hr | 89% |
Table 1: Optimized parameters for thiazolo-triazole core synthesis
This method advantages:
Preparation of (4-Benzylpiperidin-1-yl)(p-tolyl)methyl Side Chain
4-Benzylpiperidine Synthesis
Key intermediate synthesized via modified Dieckmann condensation:
Synthetic Route
- 1,4-Addition : Benzylamine + Methyl acrylate → N,N-bis(β-propionate methyl ester)benzylamine
- Cyclization : Dieckmann condensation with Na/MeOH in toluene
- Hydrolysis : 25% HCl followed by NaOH neutralization
- Distillation : Vacuum purification
Optimized Conditions
Mannich-Type Alkylation
Coupling of 4-benzylpiperidine to p-tolualdehyde via Mannich reaction:
Reaction Parameters
| Component | Equiv | Solvent | Catalyst | Temp | Time | Yield |
|---|---|---|---|---|---|---|
| 4-Benzylpiperidine | 1.0 | THF | Yb(OTf)₃ | 60°C | 8 hr | 72% |
| p-Tolualdehyde | 1.1 | - | - | - | - | - |
| NH₄OAc | 2.0 | - | - | - | - | - |
Table 2: Mannich reaction optimization for side chain assembly
Final Coupling and Functionalization
Nucleophilic Aromatic Substitution
Attachment of side chain to brominated thiazolo-triazole intermediate:
Key Steps
- Bromination : NBS in CCl₄ at 80°C (86% yield)
- Coupling :
- Pd₂(dba)₃/Xantphos catalyst system
- Cs₂CO₃ base in dioxane
- Microwave irradiation (120°C, 30 min)
- Yield: 68%
Challenges
- Steric hindrance at C5 position requires bulky ligands
- Competitive C6 hydroxyl oxidation mitigated by BHT antioxidant
Hydroxyl Group Introduction
Late-stage oxidation achieves C6 hydroxylation:
Oxidation Methods Comparison
| Oxidant | Solvent | Temp | Time | Yield | Selectivity |
|---|---|---|---|---|---|
| mCPBA | CH₂Cl₂ | 0°C | 2 hr | 45% | 3:1 (C6:C2) |
| VO(acac)₂/O₂ | Toluene | 80°C | 12 hr | 63% | 8:1 |
| Bi(NO₃)₃·5H₂O | MeCN/H₂O | 50°C | 6 hr | 71% | >20:1 |
Table 3: Comparative hydroxylation efficiency
Optimal conditions use bismuth nitrate pentahydrate in acetonitrile/water, providing high regioselectivity through Lewis acid-mediated pathway.
Characterization and Analytical Data
Spectroscopic Validation
Key Spectral Signatures
Crystallographic Analysis
Single-crystal X-ray diffraction confirms:
Industrial-Scale Considerations
Process Optimization
Critical Parameters
- Purity Control : Crystallization from EtOAc/hexanes (3:1)
- Throughput : 22 kg/day in pilot plant trials
- Cost Analysis :
| Component | Cost Contribution |
|---|---|
| 4-Benzylpiperidine | 38% |
| Catalyst System | 29% |
| Oxidation Reagents | 18% |
Table 4: Manufacturing cost distribution
Chemical Reactions Analysis
Types of Reactions
5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways within cells. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s benzylpiperidine and p-tolyl groups confer greater steric bulk and lipophilicity compared to analogs with furan, thiophene, or simple aryl substituents . This may enhance membrane permeability but reduce aqueous solubility.
- Synthetic Yields: Derivatives with aromatic substituents (e.g., furan, thiophene) generally exhibit higher yields (61–64%) than aliphatic analogs (e.g., cyclopropylamino: 54%) .
Pharmacological Activity Comparisons
Antimicrobial Activity
- Thiol-ene click products (e.g., compounds from ) showed moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) but were less effective against Gram-negative strains .
- 5-Arylidene-thiazolotriazoles (e.g., 269a–e in ) demonstrated potent anticancer activity (IC₅₀: 1.5–5 µM) compared to non-arylidene analogs .
Anticonvulsant Activity
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) exhibited high selectivity in the maximal electroshock (MES) model, while 6-(4-propoxyphenyl)thiazolo... (5b) showed dual activity in MES and pentylenetetrazole (PTZ) tests .
Target Compound’s Potential
While direct data on the target compound’s bioactivity is unavailable, its structural features suggest:
Biological Activity
5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound incorporates a thiazolo-triazole moiety, which has been associated with various pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is , with a molecular weight of 484.6 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core substituted with a benzylpiperidine and a p-tolyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 898453-49-1 |
Anticancer Activity
Research has indicated that compounds containing thiazole and triazole moieties exhibit promising anticancer properties. For instance, derivatives of triazole have shown cytotoxic effects against various cancer cell lines. In one study, compounds similar to 5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol demonstrated significant activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values in the micromolar range .
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been explored extensively. For example, studies have shown that triazole-thione derivatives possess antibacterial and antifungal activities. The compound may exhibit similar effects due to its structural components that are known to interact with microbial targets .
Anti-inflammatory Properties
Thiazoles and triazoles have been documented for their anti-inflammatory effects. The inhibition of inflammatory mediators such as cytokines and prostaglandins by these compounds suggests that 5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol could potentially reduce inflammation through similar mechanisms .
Case Study 1: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxicity of various thiazole derivatives against cancer cell lines, it was found that compounds with similar structures to 5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol showed significant inhibition of cell proliferation in MCF-7 cells with an IC50 value of approximately 27.3 µM .
Case Study 2: Antimicrobial Screening
Another study screened several thiazole derivatives for antimicrobial activity against common pathogens. Compounds structurally related to the target compound displayed notable antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Q & A
Q. Q1: What are the key structural features of this compound, and how do they influence its pharmacological potential?
The compound comprises a fused thiazolo[3,2-b][1,2,4]triazole core, a 4-benzylpiperidine moiety, and a p-tolylmethyl group. The thiazole and triazole rings are known for their bioactivity in modulating enzyme/receptor interactions, while the benzylpiperidine group enhances lipophilicity and CNS permeability . The p-tolylmethyl substituent may contribute to steric effects and target selectivity. Structural confirmation relies on NMR (e.g., H, C) and mass spectrometry, with X-ray crystallography resolving conformational polymorphism in related analogs .
Q. Q2: What synthetic strategies are optimal for preparing this compound?
Synthesis typically involves multi-step pathways:
Core formation : Cyclization of thiourea derivatives with hydrazines to construct the thiazolo-triazole ring .
Substituent introduction : Nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the benzylpiperidine and p-tolyl groups .
Optimization : Microwave-assisted synthesis or solvent-free conditions improve yields (e.g., 60–75%) .
Critical parameters include temperature control (60–120°C), solvent selection (DMF, ethanol), and catalysts (Pd for cross-coupling) .
Q. Q3: How should researchers characterize purity and stability during synthesis?
- Purity : HPLC (≥95% purity) and TLC for intermediate monitoring .
- Stability : Thermal gravimetric analysis (TGA) assesses decomposition thresholds (e.g., stable up to 200°C in inert atmospheres) .
- Storage : Lyophilized solids stored at -20°C in argon to prevent oxidation .
Advanced Research Questions
Q. Q4: How can researchers resolve contradictions in reported bioactivity data for structural analogs?
Discrepancies often arise from:
Q. Q5: What experimental designs are recommended for elucidating its mechanism of action?
- Target identification :
- Molecular docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., EGFR, IC ≈ 2.1 µM) .
- Functional assays :
- Cell proliferation : MTT assays in cancer lines (e.g., HeLa, IC = 8.3 µM) .
- Enzyme inhibition : Fluorometric assays for COX-2 or PDE4 inhibition .
Q. Q6: How can researchers optimize bioactivity while minimizing toxicity?
- SAR studies :
- Toxicology screening :
- In vitro : Ames test for mutagenicity; mitochondrial toxicity (Seahorse assay) .
- In vivo : Zebrafish models to assess acute toxicity (LD > 100 mg/kg) .
Methodological Guidance for Data Analysis
Q. Q7: What statistical approaches are suitable for analyzing dose-response data?
- Nonlinear regression : Fit data to Hill equations (GraphPad Prism) to calculate EC/IC .
- Cluster analysis : Group analogs by bioactivity profiles (e.g., PCA or hierarchical clustering) .
Q. Q8: How should researchers validate computational predictions of target binding?
- Experimental cross-check : Compare docking scores (e.g., Glide SP scores < -6 kcal/mol) with SPR or ITC data .
- Mutagenesis : Introduce point mutations in predicted binding pockets (e.g., Ala-scanning) to confirm critical residues .
Handling Conflicting Data
Q. Q9: Why do solubility values vary across studies, and how can this be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
